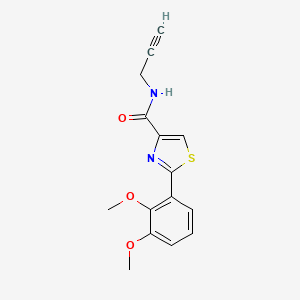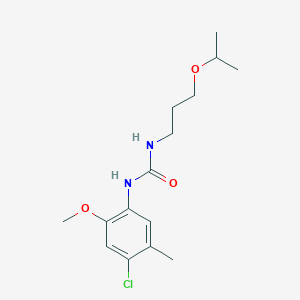![molecular formula C20H18N4O4 B6621884 2-(methylamino)-5-nitro-N-[(2-phenoxypyridin-4-yl)methyl]benzamide](/img/structure/B6621884.png)
2-(methylamino)-5-nitro-N-[(2-phenoxypyridin-4-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylamino)-5-nitro-N-[(2-phenoxypyridin-4-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a methylamino group, a nitro group, and a phenoxypyridinylmethyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-5-nitro-N-[(2-phenoxypyridin-4-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursorsThe phenoxypyridinylmethyl group can be attached using a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and substitution reactions, as well as the development of efficient purification methods to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(methylamino)-5-nitro-N-[(2-phenoxypyridin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium dithionite and hydrogenation over palladium on carbon are typical reducing conditions.
Substitution: Nucleophilic substitution can be facilitated by bases such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the methylamino position.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its unique functional groups may confer specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(methylamino)-5-nitro-N-[(2-phenoxypyridin-4-yl)methyl]benzamide would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and nucleic acids. The nitro group may participate in redox reactions, while the phenoxypyridinylmethyl group could facilitate binding to specific proteins or DNA sequences .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(methylamino)pyridine: Shares the methylamino group but lacks the nitro and phenoxypyridinylmethyl groups.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar amino group but different aromatic substitutions.
2-amino-4-methylpyridine: Similar in having an amino group but differs in the rest of the structure.
Uniqueness
2-(methylamino)-5-nitro-N-[(2-phenoxypyridin-4-yl)methyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
2-(methylamino)-5-nitro-N-[(2-phenoxypyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-21-18-8-7-15(24(26)27)12-17(18)20(25)23-13-14-9-10-22-19(11-14)28-16-5-3-2-4-6-16/h2-12,21H,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBLCUJVQKZJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=NC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(2-chlorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B6621801.png)

![[2-[(5-Cyclopropyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl] 1-methylpyrazole-4-carboxylate](/img/structure/B6621818.png)
![N-[1-(5-chlorothiophen-2-yl)ethyl]-2,3-dimethylbenzamide](/img/structure/B6621825.png)
![N-[2-(diethylamino)-2-thiophen-3-ylethyl]-2,6-dimethylmorpholine-4-sulfonamide](/img/structure/B6621845.png)
![2-[dimethylsulfamoyl(ethyl)amino]-N-methylacetamide](/img/structure/B6621849.png)
![3-(methoxymethyl)-N-[3-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]benzamide](/img/structure/B6621854.png)
![1-[(2-Morpholin-4-ylpyridin-3-yl)methyl]-3-(2,4,5-trichlorophenyl)urea](/img/structure/B6621859.png)
![2-benzyl-N-[4-[2-(ethylamino)-2-oxoethoxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B6621865.png)

![1-acetyl-N-[(2-phenylmethoxypyridin-4-yl)methyl]piperidine-3-carboxamide](/img/structure/B6621878.png)
![N-[3-(cyclohexanecarbonylamino)-4-fluorophenyl]-6-methylpyridine-2-carboxamide](/img/structure/B6621890.png)
![2-(3,5-Dimethoxyphenyl)-5-[2-(3-nitrophenoxy)ethylsulfanyl]-1,3,4-oxadiazole](/img/structure/B6621895.png)
![2-[3-(cyclohexen-1-yl)-2-oxobenzimidazol-1-yl]-N-(1-pyridin-4-ylethyl)acetamide](/img/structure/B6621907.png)
